molecular formula C13H16FNO4 B12313514 2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid

2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid

Cat. No.: B12313514
M. Wt: 269.27 g/mol
InChI Key: GPSOPRXPNOLJRN-UHFFFAOYSA-N
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Description

2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid typically involves the protection of an amino group with a Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group can be achieved with strong acids such as trifluoroacetic acid in dichloromethane or with hydrochloric acid in methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar protection and deprotection strategies, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid apart is its combination of a Boc-protected amino group and a fluorophenyl group. This unique structure allows for specific reactivity and applications in various fields, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C13H16FNO4

Molecular Weight

269.27 g/mol

IUPAC Name

2-[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-9-5-4-8(6-11(16)17)10(14)7-9/h4-5,7H,6H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

GPSOPRXPNOLJRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)F

Origin of Product

United States

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